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molecular formula C8H10N2O3 B8731158 Methyl 5-(methoxymethyl)pyrazine-2-carboxylate

Methyl 5-(methoxymethyl)pyrazine-2-carboxylate

Cat. No. B8731158
M. Wt: 182.18 g/mol
InChI Key: TYBGOSICSDCCEA-UHFFFAOYSA-N
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Patent
US08940734B2

Procedure details

Methyl 5-(methoxymethyl)pyrazine-2-carboxylate, 8-(1), (55 mg, crude) was dissolved in 1,4-dioxane (1 mL) and water (1 mL) was added followed by lithium hydroxide monohydrate (50 mg). After stirring at RT for 1 h, water (20 mL) was added and the mixture was extracted with ether (20 mL). The aqueous portion was acidified to pH 2 and extracted with EtOAc (2×25 mL). The combined EtOAc layers were dried over MgSO4 and evaporated to afford the title compound (19 mg). 1H NMR (400 MHz, CDCl3) δ ppm 3.58 (s, 3 H), 4.77 (s, 2 H), 8.80 (br. s., 1 H), 9.38 (br. s., 1 H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]([C:10]([O:12]C)=[O:11])=[N:8][CH:9]=1.O.O.[OH-].[Li+]>O1CCOCC1>[CH3:1][O:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC=1N=CC(=NC1)C(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
lithium hydroxide monohydrate
Quantity
50 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC=1N=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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